3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1562995-68-9
VCID: VC6719536
InChI: InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
SMILES: C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3
Molecular Formula: C11H12IN3O
Molecular Weight: 329.141

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

CAS No.: 1562995-68-9

Cat. No.: VC6719536

Molecular Formula: C11H12IN3O

Molecular Weight: 329.141

* For research use only. Not for human or veterinary use.

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine - 1562995-68-9

Specification

CAS No. 1562995-68-9
Molecular Formula C11H12IN3O
Molecular Weight 329.141
IUPAC Name 3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Standard InChI Key QHHOJYBMAQHTTB-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3

Introduction

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the pyrazolo[4,3-b]pyridine family. These compounds are recognized for their structural versatility and potential biomedical applications, including their roles as scaffolds in drug discovery and development. The incorporation of iodine and tetrahydropyranyl groups enhances the compound's physicochemical properties, such as solubility and reactivity.

Synthesis Pathways

While no direct synthesis route for this exact compound was identified in the provided sources, general synthetic strategies for pyrazolo[4,3-b]pyridines involve:

  • Cyclization Reactions:

    • Starting from preformed pyrazole or pyridine derivatives.

    • Utilizing reagents like Vilsmeier–Haack for formylation or halogenation.

  • Substitution Reactions:

    • Introduction of iodine at position 3 through electrophilic iodination.

    • Functionalization of the tetrahydropyranyl group via nucleophilic substitution.

These methods are supported by literature on similar compounds within the same chemical family .

Applications and Biological Relevance

Pyrazolo[4,3-b]pyridines are widely studied for their pharmacological properties:

  • Biomedical Applications:

    • Act as scaffolds for tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy .

    • Potential antimicrobial and anti-inflammatory agents due to their heterocyclic framework.

  • Structure-Activity Relationship (SAR):

    • The iodine substituent at position 3 enhances lipophilicity and may improve membrane permeability.

    • The tetrahydropyranyl group increases metabolic stability by protecting reactive sites.

Analytical Characterization

The compound's structure can be confirmed through various spectroscopic techniques:

TechniqueDetails
NMR SpectroscopyProton (1^1H) and Carbon (13^13C) NMR to confirm the substitution pattern.
Mass SpectrometryMolecular ion peak to verify molecular weight (329.14 g/mol).
IR SpectroscopyCharacteristic peaks for C–I bond (~500 cm1^{-1}) and ether groups (~1100 cm1^{-1}).

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